molecular formula C18H25BrN2O4S B2793174 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide CAS No. 2034486-64-9

3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide

货号: B2793174
CAS 编号: 2034486-64-9
分子量: 445.37
InChI 键: RQCUSXVLKSVGAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide (CAS#: 2034486-64-9) is a high-purity chemical reagent designed for pharmaceutical and neurobiological research. With the molecular formula C18H25BrN2O4S and a molecular weight of 445.37 g/mol , this compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant scientific interest due to its presence in compounds that interact with key neurological targets . This scaffold is recognized for its potential in developing ligands for monoamine transporters, including the dopamine (DAT) and serotonin (SERT) transporters, which are critical in the study of the central nervous system . Furthermore, closely related structural analogs within this chemical class have been investigated as potent and selective antagonists for the vasopressin V1A receptor, indicating the potential research value of this compound in cardiovascular and behavioral studies . The structure features a brominated methoxyphenyl group and a methylsulfonyl-substituted azabicyclo[3.2.1]octane moiety, providing a versatile template for probing structure-activity relationships (SAR). This product is intended for use in assay development, high-throughput screening, and as a building block in medicinal chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O4S/c1-25-17-7-3-12(9-16(17)19)4-8-18(22)20-13-10-14-5-6-15(11-13)21(14)26(2,23)24/h3,7,9,13-15H,4-6,8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCUSXVLKSVGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide is a complex organic molecule with potential biological activity. Understanding its biological effects, mechanisms of action, and therapeutic implications is essential for its development in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22BrN2O3S
  • Molecular Weight : Approximately 404.34 g/mol

Structural Features

The compound features:

  • A bromo substituent on the aromatic ring, which may influence its reactivity and biological interactions.
  • A methoxy group that can enhance lipophilicity and potentially improve membrane permeability.
  • An azabicyclo structure, which is often associated with various pharmacological activities, particularly in the central nervous system.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The azabicyclo moiety is particularly noted for its role in modulating neurotransmitter systems.

Pharmacological Effects

  • Antipsychotic Activity : Compounds with similar structural frameworks have shown potential as dopamine receptor antagonists, particularly at the D3 receptor, which is implicated in mood regulation and psychotic disorders .
  • Neuroprotective Effects : Some studies suggest that derivatives of azabicyclo compounds may exhibit neuroprotective properties by modulating glutamate signaling pathways, thereby reducing excitotoxicity .
  • Antimicrobial Properties : Certain analogs have demonstrated antibacterial activity against Gram-positive bacteria, indicating a potential for development as antimicrobial agents .

Case Studies and Research Findings

A review of literature reveals several studies focusing on related compounds:

StudyCompoundFindings
5,6-Dimethoxy-N-dipropyl-aminoindanSelective D3 receptor antagonist with potential antipsychotic properties.
N-sulfonylated carbazolyloxyacetic acidsPotent gamma-secretase modulators affecting amyloid precursor protein processing in Alzheimer's models.
Various azabicyclo derivativesNeuroprotective effects observed through modulation of neurotransmitter systems.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies should focus on:

  • Cytotoxicity Assays : Evaluating the effects on various cell lines to determine safe dosage levels.
  • In Vivo Studies : Assessing the pharmacokinetics and bioavailability in animal models to predict human responses.

科学研究应用

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. The presence of the methoxy and bromo groups on the aromatic ring enhances its biological activity, making it a candidate for further exploration in drug development.

Anti-inflammatory Activity

Preliminary studies suggest that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, such as lipoxygenases. Molecular docking studies have indicated that the compound could serve as a lead for developing new anti-inflammatory agents, targeting specific pathways involved in chronic inflammation and related diseases .

Neuropharmacology

Given its structural characteristics, this compound may also be investigated for neuropharmacological applications. Compounds with similar bicyclic structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.

Synthetic Methodology

The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide can be achieved through various synthetic routes that highlight its utility in organic synthesis. Researchers are exploring efficient methods to produce this compound and its analogs, which could facilitate the discovery of new drugs.

相似化合物的比较

Substituent Effects on the 8-Azabicyclo[3.2.1]octane Core

  • Target Compound : 8-(Methylsulfonyl) substitution creates a polar, rigid structure. The sulfonyl group stabilizes the chair-like conformation of the bicyclo system, as predicted by ring-puckering analysis .
  • D4 (8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile): Features a 4-aminophenylsulfonyl group and a carbonitrile substituent. The amino group increases basicity (predicted pKa ~9–10), contrasting with the target’s neutral methylsulfonyl group. The carbonitrile may enhance metabolic stability compared to the target’s propanamide linker .
  • 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine: The methyl group at the 8-position reduces steric hindrance compared to sulfonyl substituents.

Conformational Analysis

The methylsulfonyl group in the target compound likely induces greater puckering distortion in the bicyclo system compared to smaller substituents (e.g., methyl or hydrogen). Cremer and Pople’s puckering coordinates suggest that bulky substituents at the 8-position increase out-of-plane displacements, altering binding site compatibility .

Aryl Group and Linker Modifications

3-Bromo-4-Methoxyphenyl vs. Other Aromatic Systems

  • The 4-methoxy group balances hydrophobicity with moderate polarity .
  • 4-Amino-5-Bromo-N-[8-(3-Fluorophenylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-Methoxybenzamide (CAS 76351-95-6): Replaces the propanamide with a benzamide linker and introduces a 3-fluorophenylmethyl group. The fluorine atom enhances electronegativity but reduces steric bulk compared to bromine. Molecular weight (462.36 g/mol) is lower than the target’s due to the shorter linker .
  • Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (5l): A triazine-based compound with a 4-bromo-2-formylphenoxy group. The triazine core increases planarity and π-stacking ability, diverging from the bicyclo system’s three-dimensional structure .

Linker Flexibility and Functional Groups

  • Propanamide (Target) : Provides a three-carbon spacer, enabling optimal distance between the bicyclo system and aryl group. The amide bond offers hydrogen-bonding sites for target engagement.
  • Benzamide (CAS 76351-95-6) : A rigid, planar linker that may restrict conformational freedom compared to the target’s propanamide chain .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Bicyclo Substituent Aryl Group Linker Type Molecular Weight (g/mol) Predicted pKa Key Features
Target Compound 8-(Methylsulfonyl) 3-Bromo-4-methoxyphenyl Propanamide ~500–550 (estimated) ~7–8 (amide) High lipophilicity, rigid conformation
D4 8-(4-Aminophenylsulfonyl) None Carbonitrile ~350 (estimated) ~9–10 (amine) Enhanced metabolic stability
CAS 76351-95-6 8-(3-Fluorophenylmethyl) 4-Amino-5-bromo-2-methoxyphenyl Benzamide 462.36 ~11.08 Fluorine-enhanced electronegativity
8-Methyl-N-(2-phenylethyl)-8-azabicyclo 8-Methyl None Phenylethylamine 244.38 ~11.08 Flexible side chain, lower steric bulk

常见问题

Basic Question: What are the recommended synthetic routes for 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Preparation of the azabicyclo[3.2.1]octane core via cyclization reactions, often using N-substituted tropane intermediates (e.g., alkylation or sulfonylation at the 8-position) .
  • Step 2: Functionalization of the 3-position of the azabicyclo ring with a propanamide group. This may involve coupling reactions (e.g., EDC/HOBt-mediated amidation) with a bromo-methoxyphenylpropanoic acid derivative .
  • Step 3: Optimization of reaction conditions (e.g., solvent polarity, temperature) to address steric hindrance from the bicyclic structure. For example, DMF or THF at 60–80°C is commonly used for sulfonylation .
  • Key Characterization: Confirm intermediates and final product using 1^1H/13^13C NMR, GC-MS, and HPLC (>95% purity threshold) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

Methodological Answer:

  • Variable Substituent Analysis: Systematically modify substituents (e.g., bromo vs. chloro, methoxy vs. ethoxy) and evaluate binding affinity to target receptors (e.g., dopamine transporters or enzymes) using radioligand assays .
  • Spatial Arrangement Studies: Use X-ray crystallography or computational docking to correlate substituent orientation (e.g., the 3-bromo-4-methoxyphenyl group) with receptor binding pocket interactions .
  • Data Interpretation: Compare IC50_{50} values across analogs. For example, tropane-based analogs with N-sulfonyl groups show enhanced selectivity for D3 receptors over D2 receptors by up to 470-fold .

Basic Question: What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the azabicyclo core, sulfonyl group, and bromo-methoxyphenyl substitution patterns .
  • Mass Spectrometry (GC-MS/LC-MS): Validate molecular weight (e.g., [M+H]+^+ peaks) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC): Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Question: How can researchers resolve contradictions in solubility or stability data for this compound?

Methodological Answer:

  • Controlled Stability Studies: Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., sulfonyl group hydrolysis) .
  • Solubility Profiling: Use shake-flask method in buffered solutions (pH 1.2–7.4) and DMSO. For low aqueous solubility (<0.1 mg/mL), employ co-solvents (e.g., cyclodextrins) or salt formation .
  • Data Reconciliation: Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic changes affecting solubility .

Basic Question: What are the key considerations for optimizing reaction yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Selection: Use Pd catalysts for Suzuki couplings (if aryl halide intermediates are involved) .
  • Temperature Control: Maintain 60–80°C during sulfonylation to prevent side reactions (e.g., over-oxidation) .
  • Workup Optimization: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from polar byproducts .

Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to dopamine receptors, focusing on the azabicyclo core’s interaction with hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to predict binding affinities (ΔG values) and validate against experimental IC50_{50} data .

Basic Question: What are the safety and handling protocols for this compound during laboratory use?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood due to potential dust formation .
  • Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the sulfonyl group .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: What strategies mitigate challenges in synthesizing the azabicyclo[3.2.1]octane core with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps to control stereochemistry .
  • Catalytic Asymmetric Synthesis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective ring-forming reactions .
  • Analytical Validation: Confirm enantiomeric excess (ee >98%) via chiral HPLC with amylose-based columns .

Advanced Question: How can degradation products of this compound be identified and characterized?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (80°C), light (UV, 254 nm), and acidic/alkaline conditions. Monitor via LC-MS to detect degradation products (e.g., demethylation of methoxy group) .
  • Structural Elucidation: Use high-resolution MS/MS and 1^1H NMR to identify fragments (e.g., loss of sulfonyl group or bromine substitution) .

Basic Question: What solvents and conditions are suitable for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening: Test mixtures like ethanol/water or acetone/heptane for optimal crystal formation. Avoid DCM due to low boiling point .
  • Temperature Gradient: Cool hot saturated solutions slowly (1°C/min) to maximize crystal yield .
  • Purity Check: Validate recrystallized product via melting point analysis (compare to literature) and XRD for polymorph identification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。